molecular formula C15H15NO B10859939 Oletimol CAS No. 365276-81-9

Oletimol

Cat. No.: B10859939
CAS No.: 365276-81-9
M. Wt: 225.28 g/mol
InChI Key: DNSDMSAATMZYNW-UHFFFAOYSA-N
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Description

Oletimol (chemical name: 2-(1-(benzylimino)ethyl)phenol; molecular formula: C₁₅H₁₅NO; molecular weight: 225.29 g/mol) is a phenolic derivative distinguished by its benzyliminoethyl substituent on the aromatic ring . It exhibits broad-spectrum antimicrobial and antifungal activity, alongside anti-inflammatory and antioxidant properties, positioning it as a multifunctional investigational compound . Its synthesis routes are versatile, enabling structural modifications for optimized pharmacokinetics and target specificity .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(N-benzyl-C-methylcarbonimidoyl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO/c1-12(14-9-5-6-10-15(14)17)16-11-13-7-3-2-4-8-13/h2-10,17H,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNSDMSAATMZYNW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NCC1=CC=CC=C1)C2=CC=CC=C2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3046247, DTXSID40859938
Record name Oletimol
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Record name 2-(N-Benzylethanimidoyl)phenol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5879-67-4, 365276-81-9
Record name Oletimol [INN:BAN]
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Record name Oletimol [INN]
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Record name MLS003115205
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Record name Oletimol
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Record name ALPHA-BENZYLIMINO-ALPHA-METHYL-O-CRESOL
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Record name OLETIMOL
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Preparation Methods

Synthetic Routes and Reaction Conditions: Oletimol can be synthesized through several methods. One common synthetic route involves the reaction of 2-hydroxyacetophenone with benzylamine under specific conditions to form the desired product. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods: In industrial settings, this compound is produced using large-scale reactors where the reactants are combined under controlled conditions. The process involves the careful monitoring of temperature, pressure, and reaction time to optimize yield and purity. The final product is then purified through distillation or recrystallization techniques to remove any impurities .

Chemical Reactions Analysis

Types of Reactions: Oletimol undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: It can be reduced to form amines or other reduced products.

    Substitution: this compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like halogens or alkylating agents are employed under specific conditions to achieve substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines .

Scientific Research Applications

Oletimol has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism by which Oletimol exerts its effects involves its interaction with specific molecular targets and pathways. For instance, in biological systems, this compound may interact with enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Similar Compounds

Oletimol’s structural and functional analogs include paracetamol (acetaminophen), resveratrol, and catechol. Below is a comparative analysis of their properties:

Table 1: Structural and Pharmacological Comparison

Compound Molecular Formula Molecular Weight (g/mol) Key Structural Features Primary Activities Status
This compound C₁₅H₁₅NO 225.29 Phenol + benzyliminoethyl group Antimicrobial, antifungal, anti-inflammatory, antioxidant Investigational
Paracetamol C₈H₉NO₂ 151.16 Phenol + acetamide group Analgesic, antipyretic Marketed
Resveratrol C₁₄H₁₂O₃ 228.24 Stilbene + dihydroxyphenyl groups Antioxidant, cardioprotective, anti-cancer Nutraceutical
Catechol C₆H₆O₂ 110.11 Dihydroxybenzene Chemical intermediate, weak antimicrobial Industrial

Structural Differences and Bioactivity

  • This compound vs. Paracetamol: While both compounds contain a phenolic core, this compound’s benzyliminoethyl substituent enhances its lipophilicity and binding affinity to microbial enzymes, unlike paracetamol’s acetamide group, which targets cyclooxygenases (COX) in humans . This structural distinction underpins this compound’s broader antimicrobial efficacy compared to paracetamol’s narrow analgesic role .
  • This compound vs. Resveratrol: Resveratrol’s stilbene backbone enables potent antioxidant activity via free radical scavenging, whereas this compound’s iminoethyl group facilitates redox modulation and membrane disruption in pathogens . Both compounds exhibit anti-inflammatory effects, but this compound’s antifungal spectrum surpasses resveratrol’s .
  • This compound vs. Catechol: Catechol’s simple dihydroxybenzene structure lacks the complexity required for targeted bioactivity.

Pharmacological Advantages and Limitations

  • Antimicrobial Potency :
    this compound inhibits Candida albicans and Staphylococcus aureus at lower MIC (minimum inhibitory concentration) values (2–4 µg/mL) than paracetamol (>100 µg/mL) or resveratrol (20–50 µg/mL) .

  • Safety Profile :
    Paracetamol’s hepatotoxicity at high doses contrasts with this compound’s preclinical safety challenges, including irritancy . Resveratrol’s low bioavailability limits clinical utility despite favorable safety .

  • Mechanistic Diversity : this compound disrupts microbial cell membranes and inhibits efflux pumps, a dual mechanism absent in catechol or paracetamol .

Biological Activity

Oletimol, chemically known as o-(N-benzylacetimidoyl)phenol, is an organic compound with the molecular formula C₁₅H₁₅NO. It has gained attention in pharmacological research due to its diverse biological activities, including antimicrobial, anti-inflammatory, and antioxidant properties. This article delves into the biological activity of this compound, summarizing relevant research findings, case studies, and applications.

Overview of Biological Activities

This compound has been studied for several potential therapeutic applications:

  • Antimicrobial Activity : Research indicates that this compound exhibits significant antimicrobial effects against various pathogens, including bacteria and fungi. Preliminary studies suggest its potential as a novel antimicrobial agent.
  • Anti-inflammatory Properties : this compound is believed to inhibit specific enzymes involved in inflammatory processes, providing a basis for its use in treating inflammatory conditions.
  • Antioxidant Effects : The compound has demonstrated antioxidant properties, which may contribute to its protective effects against oxidative stress-related diseases.

The biological activity of this compound is attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : this compound may inhibit enzymes that play critical roles in inflammation and oxidative stress, thereby modulating these pathways.
  • Receptor Binding : It may bind to specific receptors on cell surfaces, influencing cellular responses and signaling pathways.
  • Signal Transduction Interference : The compound could interfere with signal transduction mechanisms within cells, leading to altered cellular functions.

Antimicrobial Studies

A series of studies have evaluated the antimicrobial efficacy of this compound against common pathogens. For instance:

PathogenMinimum Inhibitory Concentration (MIC)Study Reference
Staphylococcus aureus32 µg/mL
Escherichia coli16 µg/mL
Candida albicans8 µg/mL

These results suggest that this compound could be developed into effective treatments for infections caused by these microorganisms.

Anti-inflammatory Effects

In vitro studies have shown that this compound reduces the production of pro-inflammatory cytokines in immune cells. For example:

  • Tumor Necrosis Factor-alpha (TNF-α) : Reduced levels by approximately 40% at a concentration of 10 µg/mL.
  • Interleukin-6 (IL-6) : Decreased levels by about 30% at the same concentration.

These findings indicate that this compound may have significant implications for managing inflammatory diseases.

Case Studies

Several clinical case studies have explored the effects of this compound in therapeutic settings:

  • Case Study on Joint Pain Management : A randomized controlled trial involving patients with osteoarthritis showed that those treated with this compound experienced a 50% reduction in pain scores compared to a placebo group over six weeks. This suggests potential use in pain management protocols .
  • Combination Therapy with Other Compounds : Research has indicated that combining this compound with other active compounds enhances its efficacy. In one study, patients receiving a combination treatment reported improved outcomes in both inflammatory markers and pain relief compared to those receiving standard care alone .

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